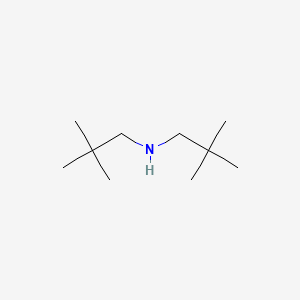![molecular formula C13H9N7 B1364701 Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine CAS No. 28992-50-9](/img/structure/B1364701.png)
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine
描述
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is an organic compound with the molecular formula C₁₃H₉N₇ It is characterized by the presence of two 1H-benzo[d][1,2,3]triazol-1-yl groups attached to a methanimine moiety
作用机制
Target of Action
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, also known as di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, is a complex compound with potential biological activityIt’s worth noting that compounds with a 1,2,3-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .
Mode of Action
The donor ability of the n=n bond of the benzotriazole ring and lone pair of electrons on the hydroxy group increases the bidentate ability of the ligand . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with a 1,2,3-triazole moiety have been associated with apoptosis-inducing ability and tubulin polymerization inhibition , suggesting potential effects on cell division and growth pathways.
Pharmacokinetics
Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . These studies also investigated the drug-likeness of the compound by predicting its pharmacokinetic properties .
Result of Action
Compounds with a 1,2,3-triazole moiety have been associated with inducing apoptosis and inhibiting tubulin polymerization , suggesting potential cytotoxic effects.
Action Environment
It’s worth noting that the compound has been described as air stable , suggesting that it may be resistant to degradation in the presence of oxygen.
生化分析
Biochemical Properties
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine plays a significant role in biochemical reactions, primarily as a catalyst and ligand. It can form complexes with metal ions, which are crucial in catalyzing organic reactions. For instance, it has been used in oxidation reactions catalyzed by peroxy acids . The compound’s ability to interact with metal ions also makes it a valuable ligand in metal-catalyzed reactions . Additionally, its aromatic structure allows it to function as a fluorescent probe in analytical and detection applications .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the formation of complexes that influence enzymatic activities within cells . These interactions can alter cellular functions, including signal transduction and metabolic pathways . Furthermore, its role as a fluorescent probe allows for the monitoring of cellular processes and the detection of specific biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and metal ions. The compound can form stable complexes with metal ions, which enhances its catalytic activity in organic reactions . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The aromatic structure of the compound also allows it to interact with nucleic acids and proteins, further influencing its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness as a catalyst or ligand . Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze reactions and interact with biomolecules without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving metal ions and enzymatic reactions . The compound can interact with enzymes and cofactors, influencing metabolic flux and the levels of metabolites . Its role as a ligand allows it to participate in metal-catalyzed reactions, which are essential in various metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . These interactions can affect the localization and concentration of the compound within cells, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on cellular functions . These interactions can enhance the compound’s activity and stability, allowing it to effectively participate in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine typically involves the reaction of 1H-benzo[d][1,2,3]triazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanimine linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted triazole derivatives .
科学研究应用
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine has several applications in scientific research:
相似化合物的比较
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler compound with similar triazole rings but without the methanimine linkage.
Bis(benzotriazol-1-yl)methanimine: A closely related compound with slight structural variations.
Uniqueness
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is unique due to its specific structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
bis(benzotriazol-1-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c14-13(19-11-7-3-1-5-9(11)15-17-19)20-12-8-4-2-6-10(12)16-18-20/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYYEAADFGYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=N)N3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396377 | |
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28992-50-9 | |
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


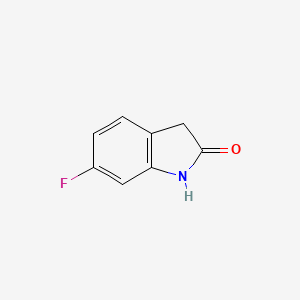
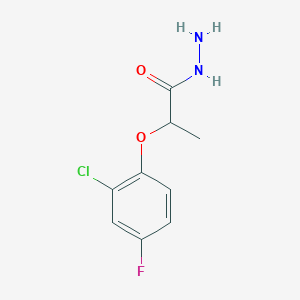
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)
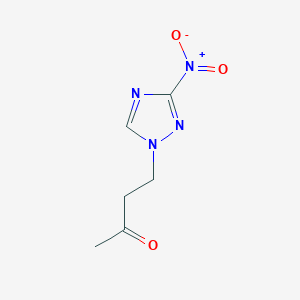
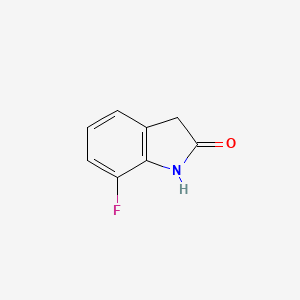
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)
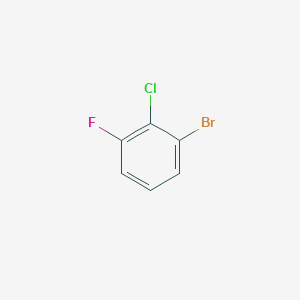
![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)

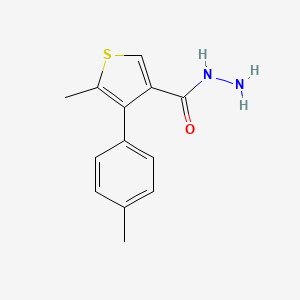
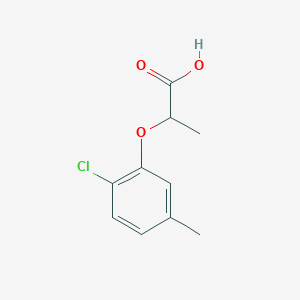
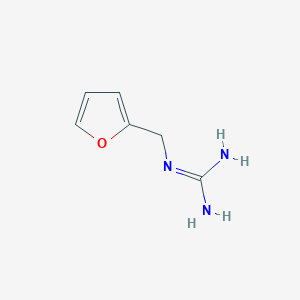
![N'-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B1364660.png)
